molecular formula C28H26ClN5O3 B2622607 4-benzyl-2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242993-17-4

4-benzyl-2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2622607
CAS RN: 1242993-17-4
M. Wt: 516
InChI Key:
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Description

The compound “4-benzyl-2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Anticancer Activity

This compound is part of a class of molecules known as 1,2,4-triazolo[4,3-a]quinoxalines, which have been studied for their potential anticancer properties . In particular, one study found that a similar compound showed broad-spectrum anticancer activity, particularly against leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .

Antimicrobial Activity

The same study also found that these compounds showed significant antimicrobial activity, particularly against P. aeruginosa . Some compounds were found to be twice as active as ampicillin against P. aeruginosa .

DNA Intercalation

Compounds in this class have been studied for their DNA intercalation activities . This refers to the ability of the compound to insert itself between the base pairs of DNA, which can disrupt the DNA’s normal function and potentially lead to cell death. This property is often exploited in the design of anticancer drugs .

Antibacterial Activity

A series of novel triazolo[4,3-a]pyrazine derivatives, which are structurally similar to your compound, were synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Drug Development

Due to their biological activities, compounds in this class are being investigated as potential leads for the development of new drugs . Their anticancer, antimicrobial, and antibacterial properties make them promising candidates for further research and development .

Synthesis of Other Compounds

The compound could potentially be used as a starting material or intermediate in the synthesis of other biologically active compounds . The benzyl and chlorobenzyl groups present in the molecule could potentially undergo further reactions to yield new compounds .

Mechanism of Action

properties

IUPAC Name

4-benzyl-2-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN5O3/c1-18(2)15-30-25(35)21-10-13-23-24(14-21)34-27(32(26(23)36)16-19-6-4-3-5-7-19)31-33(28(34)37)17-20-8-11-22(29)12-9-20/h3-14,18H,15-17H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFOJCXFRVFKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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